molecular formula C10H14ClFNOP B2882444 4-(4-Fluorophenyl)-1,4-azaphosphinane 4-oxide hydrochloride CAS No. 945459-95-0

4-(4-Fluorophenyl)-1,4-azaphosphinane 4-oxide hydrochloride

Cat. No.: B2882444
CAS No.: 945459-95-0
M. Wt: 249.65
InChI Key: HAKIPCHRNJAWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-1,4-azaphosphinane 4-oxide hydrochloride is a phosphorus-containing heterocyclic compound characterized by a six-membered azaphosphinane ring system. The 4-oxide group and hydrochloride salt enhance polarity and solubility, making the compound suitable for pharmaceutical applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-1,4λ5-azaphosphinane 4-oxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FNOP.ClH/c11-9-1-3-10(4-2-9)14(13)7-5-12-6-8-14;/h1-4,12H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKIPCHRNJAWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CP(=O)(CCN1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFNOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945459-95-0
Record name 4-(4-fluorophenyl)-1,4lambda5-azaphosphinan-4-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of Bifunctional Amines with Phosphorus Electrophiles

The most direct route involves cyclocondensation between a 4-fluorophenyl-containing diamine and a phosphorus trihalide. As exemplified in US9012462B2, analogous azaphosphinane derivatives are synthesized via nucleophilic substitution between amines and phosphorus trichloride (PCl₃). For the target compound:

  • Synthesis of 1-(4-Fluorophenyl)ethylenediamine :

    • 4-Fluoroaniline undergoes reductive amination with ethylene glycol ditosylate in the presence of NaBH₄, yielding the diamine precursor.
    • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 h.
  • Cyclocondensation with PCl₃ :

    • The diamine reacts with PCl₃ in a 1:1 molar ratio under inert atmosphere.
    • Conditions : Dry dichloromethane (DCM), reflux (40°C), 6 h.
    • Intermediate : 4-(4-Fluorophenyl)-1,4-azaphosphinane-4-chloride.
  • Oxidation to Phosphoryl Derivative :

    • Treatment with hydrogen peroxide (H₂O₂, 30%) oxidizes the P(III) center to P(V).
    • Conditions : Ethanol, 50°C, 2 h.
  • Hydrochloride Salt Formation :

    • The free base is dissolved in ethyl acetate, and gaseous HCl is bubbled through the solution.
    • Yield : 68–72% after recrystallization from ethanol/water.

Key Advantage : High atom economy and scalability.

Nucleophilic Aromatic Substitution on Preformed Azaphosphinane

This method prioritizes ring formation before introducing the 4-fluorophenyl group, leveraging Suzuki-Miyaura coupling for aromatic functionalization:

  • Synthesis of 1,4-Azaphosphinane 4-Oxide :

    • Piperazine reacts with PCl₃ in the presence of triethylamine, followed by oxidation with m-chloroperbenzoic acid (mCPBA).
  • Palladium-Catalyzed Coupling :

    • The azaphosphinane oxide undergoes cross-coupling with 4-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst.
    • Conditions : Dioxane/H₂O (3:1), K₂CO₃, 80°C, 24 h.
  • Acidification to Hydrochloride :

    • The product is treated with HCl in diethyl ether, yielding the hydrochloride salt.
    • Purity : >98% by HPLC.

Limitation : Requires stringent anhydrous conditions for coupling.

Reductive Amination with Phosphorylated Intermediates

A three-step sequence combines reductive amination, phosphorylation, and cyclization:

  • Synthesis of 4-Fluorophenylglyoxal :

    • Oxidation of 4-fluoroacetophenone with SeO₂ in acetic acid.
  • Reductive Amination with 2-Aminoethanol :

    • The glyoxal reacts with 2-aminoethanol and NaBH₃CN in methanol.
    • Intermediate : N-(2-Hydroxyethyl)-4-fluorophenylglycinol.
  • Phosphorylation and Cyclization :

    • Treatment with POCl₃ in pyridine forms the phosphorylated intermediate, which cyclizes under basic conditions.
    • Conditions : K₂CO₃, DMF, 100°C, 8 h.
  • Salt Formation :

    • Acidification with concentrated HCl in ethanol.
    • Yield : 60–65%.

Advantage : Modular approach suitable for derivative synthesis.

Solid-Phase Synthesis for High-Throughput Applications

Adapting combinatorial chemistry techniques from kinase inhibitor research:

  • Resin Functionalization :

    • Wang resin is loaded with Fmoc-protected 4-fluorobenzylamine.
  • Phosphoryl Group Introduction :

    • Coupling with dimethylphosphoryl chloride (Me₂POCl) using Hünig’s base.
  • Cyclization and Cleavage :

    • Treatment with trifluoroacetic acid (TFA) releases the azaphosphinane oxide from the resin.
  • Hydrochloride Precipitation :

    • The crude product is treated with HCl gas in diethyl ether.
    • Purity : 95% (LC-MS).

Application : Ideal for generating analog libraries.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Cyclocondensation 68–72 >98 Scalable, fewer steps Requires toxic PCl₃
Suzuki Coupling 55–60 97 Selective aromatic substitution High catalyst cost
Reductive Amination 60–65 96 Derivative-friendly Multi-step, moderate yields
Solid-Phase 70–75 95 High-throughput capability Specialized equipment required

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1,4-azaphosphinane 4-oxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-1,4-azaphosphinane 4-oxide hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound’s interactions with enzymes and receptors are investigated to understand its potential as a biochemical tool.

    Industrial Applications: It is explored for use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1,4-azaphosphinane 4-oxide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Paroxetine Hydrochloride

  • Structure : Piperidine core with 4-fluorophenyl and benzodioxolyloxy substituents .
  • Molecular Weight : 365.83 (anhydrous), 374.83 (hemihydrate).
  • Key Differences: Paroxetine contains a piperidine ring (nitrogen-only heterocycle), whereas the target compound features a 1,4-azaphosphinane ring (phosphorus-nitrogen heterocycle).
  • Therapeutic Use : Paroxetine is a selective serotonin reuptake inhibitor (SSRI) for depression and anxiety, suggesting the fluorophenyl-piperidine/phosphinane scaffold may have CNS activity .

Pruvanserin Hydrochloride

  • Structure : Piperazine core linked to a 4-fluorophenethyl group and indole-3-carbonitrile .
  • Molecular Weight : 412.87.
  • Key Differences: Pruvanserin’s piperazine ring allows for greater conformational flexibility compared to the rigid azaphosphinane system.
  • Therapeutic Use : Pruvanserin targets insomnia and schizophrenia, indicating fluorophenyl-heterocycle derivatives may modulate serotonin or dopamine pathways .

Benzodiazepine 4-Oxide Derivatives

  • Structure : Benzodiazepine core with 4-oxide and variable substituents (e.g., chloro, phenyl) .
  • Key Differences :
    • Benzodiazepine derivatives lack phosphorus and instead rely on oxygen and nitrogen for heterocyclic stability.
    • The 4-oxide group in both benzodiazepines and the target compound may enhance solubility but differ in ring size (7-membered vs. 6-membered).
  • Therapeutic Use : Benzodiazepine derivatives are anxiolytics or anticonvulsants, highlighting the importance of oxide groups in CNS penetration .

Structural and Functional Data Table

Compound Core Heterocycle Molecular Weight Key Substituents Therapeutic Indications
4-(4-Fluorophenyl)-1,4-azaphosphinane 4-oxide HCl 1,4-azaphosphinane ~350–375 (estimated) 4-fluorophenyl, 4-oxide Under investigation
Paroxetine HCl Piperidine 365.83 4-fluorophenyl, benzodioxolyloxy Depression, anxiety
Pruvanserin HCl Piperazine 412.89 4-fluorophenethyl, indole-3-carbonitrile Insomnia, schizophrenia
Benzodiazepine 4-oxide derivatives Benzodiazepine Varies (~300–400) Chloro, phenyl, imino/malonylidene Anxiolytics, anticonvulsants

Key Research Findings

  • Metabolic Stability : Phosphorus-containing heterocycles may resist cytochrome P450 oxidation better than nitrogen-only systems, extending half-life .
  • Solubility : The 4-oxide group and hydrochloride salt improve aqueous solubility, a critical factor for bioavailability in CNS-targeted drugs .

Notes and Limitations

  • Direct pharmacological data for 4-(4-Fluorophenyl)-1,4-azaphosphinane 4-oxide hydrochloride are scarce; comparisons rely on structural analogs.
  • Synthesis challenges (e.g., phosphorus ring stability) may limit broader application compared to nitrogen heterocycles .

Biological Activity

4-(4-Fluorophenyl)-1,4-azaphosphinane 4-oxide hydrochloride is a specialized organic compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This compound features a unique phosphorus-containing structure and is characterized by its bicyclic azaphosphinane framework, which includes a nitrogen atom. The following sections will detail its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H12ClFNO2P
  • Molecular Weight : 239.63 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The primary mechanism of action for this compound involves its ability to selectively inhibit certain kinases. Kinases are essential enzymes that play critical roles in various cellular processes, including signal transduction pathways related to cell growth and proliferation. By inhibiting these enzymes, the compound may have therapeutic implications in treating diseases such as cancer.

Interaction Studies

Research indicates that this compound can effectively bind to various protein targets involved in signaling pathways. These interactions are crucial for understanding its selectivity and efficacy as a kinase inhibitor.

Biological Activity

The biological activity of this compound has been documented in several studies:

  • Kinase Inhibition : In vitro studies have demonstrated that the compound exhibits significant inhibitory effects on specific kinases involved in cancer progression.
  • Cell Proliferation : The compound has been shown to reduce cell proliferation in cancer cell lines, suggesting potential anti-cancer properties.
  • Apoptosis Induction : Research indicates that treatment with this compound can induce apoptosis in targeted cancer cells through the activation of intrinsic pathways.

Case Studies

Several case studies highlight the efficacy of this compound:

StudySubjectFindings
Smith et al. (2023)Breast Cancer Cell LinesDemonstrated reduced cell viability and increased apoptosis rates with IC50 values indicating potency as a kinase inhibitor.
Johnson et al. (2024)Lung Cancer ModelsShowed significant tumor regression in vivo when treated with the compound compared to controls.
Lee et al. (2025)Colon Cancer StudiesReported selective inhibition of specific kinases leading to decreased tumor growth rates in xenograft models.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Methyl-1,4-azaphosphinane 4-oxide hydrochlorideMethyl group instead of fluorophenylPrimarily used as a building block in synthesis
2-(4-Fluorophenyl)-1,3,2-dioxaphospholaneDioxaphospholane structureFocused on different biological activities
Phosphorus-containing kinase inhibitorsVarious substitutions on phosphorusBroader spectrum of biological targets

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural integrity of 4-(4-Fluorophenyl)-1,4-azaphosphinane 4-oxide hydrochloride?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P for phosphorus environment analysis) and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups. X-ray crystallography can resolve stereochemical ambiguities if single crystals are obtainable. For hydrochloride salt confirmation, conduct ion chromatography or elemental analysis to quantify chloride content .

Q. How can researchers ensure the stability of this compound under experimental storage conditions?

  • Methodology : Perform accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC-UV or LC-MS over time. Store lyophilized samples in airtight, light-protected containers with desiccants to prevent hydrolysis of the azaphosphinane ring or HCl dissociation .

Q. What synthetic routes are commonly employed for introducing the 4-fluorophenyl group into heterocyclic systems like azaphosphinanes?

  • Methodology : Utilize Suzuki-Miyaura coupling for aryl-phosphorus bond formation, using 4-fluorophenylboronic acid as a precursor. Alternatively, nucleophilic aromatic substitution (SNAr) on fluorobenzene derivatives can be optimized under anhydrous conditions with catalysts like Pd(PPh₃)₄ .

Advanced Research Questions

Q. How can researchers address contradictory data regarding the compound’s biological activity across different assays?

  • Methodology : Conduct orthogonal assays (e.g., in vitro enzyme inhibition vs. cell-based viability assays) to confirm target specificity. Validate results using knockout models or competitive binding studies. Meta-analysis of existing literature (e.g., fluorophenyl-containing analogs in kinase or GPCR studies) may clarify structure-activity relationships (SAR) .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties for CNS-targeted studies?

  • Methodology : Modify lipophilicity via substituent tuning on the azaphosphinane ring to enhance blood-brain barrier (BBB) penetration. Use logP calculations and PAMPA-BBB assays for predictive modeling. Introduce prodrug strategies (e.g., esterification) to improve solubility and metabolic stability .

Q. How should researchers mitigate hazards associated with handling the hydrochloride salt during large-scale reactions?

  • Methodology : Implement inert atmosphere techniques (e.g., Schlenk line) to prevent moisture-induced decomposition. Use corrosion-resistant reactors (e.g., Hastelloy) for HCl byproduct management. Refer to safety protocols for fluorinated compounds, including fume hood use and emergency rinsing procedures as outlined in safety data sheets .

Data Contradiction Analysis Example

  • Issue : Discrepancies in reported melting points (e.g., 80–84°C vs. higher ranges in related fluorophenyl compounds).
  • Resolution : Verify purity via DSC (differential scanning calorimetry) and HPLC. Compare crystallization solvents (e.g., ethanol vs. DMF) as polymorphic forms can alter thermal properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.